molecular formula C15H13NO4 B1216206 N-(2-Carboxyphenyl)phenoxyacetamide CAS No. 18704-92-2

N-(2-Carboxyphenyl)phenoxyacetamide

Cat. No.: B1216206
CAS No.: 18704-92-2
M. Wt: 271.27 g/mol
InChI Key: RKNMVALGNSLQQL-UHFFFAOYSA-N
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Description

N-(2-Carboxyphenyl)phenoxyacetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Potential

  • Synthesis and Insecticidal Efficacy: N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some derivatives exhibited excellent results, suggesting potential use in pest control applications (Rashid et al., 2021).

Chemical Synthesis and Catalysis

  • Synthesis of Phenoxyacetamide Derivatives: Research includes the synthesis of various phenoxyacetamide derivatives with potential applications in different fields, such as the development of novel compounds with specific properties (Hu et al., 2014), (Zhou et al., 2015).
  • C-H Activation and Alkenylation: Studies involving the Rh(III)-catalyzed ortho alkenylation of N-phenoxyacetamides through C-H activation demonstrate the utility of these compounds in complex chemical reactions (Hu et al., 2014).

Pharmacological Research

  • Anticonvulsant Activity: A series of phenoxyacetamides were synthesized and evaluated for potential anticonvulsant activity. The study provides insight into the therapeutic applications of these compounds in neurological disorders (Pańczyk et al., 2018).

Material Science and Organic Chemistry

  • Synthesis of Complex Organic Molecules: Research on the synthesis and applications of N-phenoxyacetamides in organic chemistry, such as the formation of ortho-alkenyl phenols and other complex molecules, showcases the versatility of these compounds (Shen et al., 2013).

Potential Therapeutic Applications

  • Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Properties: Studies exploring the pharmacological properties of various phenoxyacetamide derivatives, including their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, suggest potential medicinal uses (Rani et al., 2016).

Miscellaneous Applications

  • Anti-Microbial Activity: Certain phenoxyacetamides have been evaluated for their anti-microbial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Muhi-eldeen et al., 1988).

Mechanism of Action

Target of Action

It is known that similar compounds have been studied for their antimicrobial, antibiofilm, and antiproliferative activities .

Mode of Action

It has been found that similar compounds have shown promising antibiofilm activity, especially towards candida albicans . This suggests that 2-(2-phenoxyacetamido)benzoic acid may interact with its targets to inhibit biofilm formation.

Biochemical Pathways

Based on the observed antibiofilm activity of similar compounds , it can be inferred that 2-(2-phenoxyacetamido)benzoic acid may interfere with the pathways involved in biofilm formation and maintenance.

Result of Action

Similar compounds have shown a good percentage inhibition of biofilm formation , suggesting that 2-(2-phenoxyacetamido)benzoic acid may have similar effects.

Safety and Hazards

The safety data sheet for a related compound, N-(2-Carboxyphenyl)glycine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on related compounds suggests potential future directions for “N-(2-Carboxyphenyl)phenoxyacetamide”. For instance, studies on phenoxyacetamide analogues have shown promise in the treatment of liver cancer . Additionally, zinc and magnesium complexes of N-(2-Carboxyphenyl)salicylidenimine, a related compound, have been studied for their luminescent properties, suggesting potential applications in electroluminescent diodes .

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMVALGNSLQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171976
Record name N-(2-Carboxyphenyl)phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18704-92-2
Record name N-(2-Carboxyphenyl)phenoxyacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18704-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Carboxyphenyl)phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PHENOXYACETYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA4TSX1YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of anthranilic acid (5 g, 0.036 mol) in NaOH (3 g, 30 mL) was added phenoxyacetyl chloride (6.2 g, 5.2 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 30 min, acidified with dilute hydrochloric acid and filtered. The filtered solid was dissolved in EtOAc and filtered. The filtrate was dried, filtered, concentrated and dried for 4 h under vacuum, affording 8 g (81%) of the title compound, mp 201-203° C. A small amount (100 mg) of the title compound was recrystallized from EtOH, affording 75 mg of the title compound, mp 202-203° C.; 1H NMR (DMSO-d6) δ 13.70 (s, 1H, COOH), 12.20 (s, 1H, NH), 8.71 (d, 1H, J=8.4), 8.02 (dd, 1H, J=7.6), 7.65-7.60 (m, 1H), 7.35-6.89 (m, 6H), 4.73 (s, 2H); 13C NMR (DMSO-d6) δ 169.44, 167.23, 157.11, 140.22, 134.34, 131.32, 129.65, 129.45, 123.06, 121.65, 120.96, 119.45, 116.14, 114.81, 114.38, 67.22; MS (EI, m/z) 271 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do N-(2-Carboxyphenyl)phenoxyacetamides exert their anti-inflammatory effects?

A1: Research suggests that N-(2-Carboxyphenyl)phenoxyacetamides function as prostaglandin synthetase inhibitors. [] Prostaglandin synthetase, also known as cyclooxygenase (COX), is a key enzyme involved in the production of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. By inhibiting prostaglandin synthetase, these compounds can potentially reduce the production of prostaglandins and thereby alleviate inflammation. []

Q2: What is the relationship between the structure of N-(2-Carboxyphenyl)phenoxyacetamides and their anti-inflammatory activity?

A2: Studies have explored the structure-activity relationship (SAR) of N-(2-Carboxyphenyl)phenoxyacetamides. Researchers have utilized in vitro tests, including prostaglandin synthetase inhibition assays and albumin binding studies, to investigate how structural modifications within this chemical class impact anti-inflammatory potency. [] This research suggests that the anti-enzymatic potency of a compound is a good indicator of its local anti-inflammatory activity. [] Additionally, the difference between a compound's anti-enzymatic potency and its albumin-binding affinity is thought to correlate with its systemic anti-inflammatory activity. [] Further research into the SAR of these compounds could lead to the development of more potent and selective anti-inflammatory agents.

Q3: Are there any computational models used to study N-(2-Carboxyphenyl)phenoxyacetamides?

A3: While the provided abstracts don't delve into specific computational models, they highlight the potential for utilizing computational approaches. The research suggests that the chemical nature of prostaglandin synthetase inhibitors makes them suitable for analysis using the additive mathematical model of Free and Wilson. [] This model, commonly employed in drug design, could be applied to predict the biological activity of novel N-(2-Carboxyphenyl)phenoxyacetamide derivatives based on their chemical structure. This approach can be valuable for prioritizing the synthesis and evaluation of promising drug candidates within this class.

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